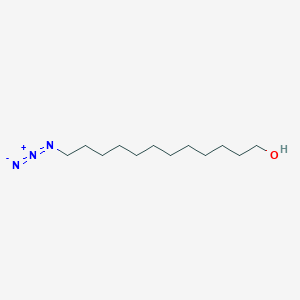

12-Azido-1-dodecanol

Vue d'ensemble

Description

12-Azido-1-dodecanol is an organic compound with the molecular formula C12H25N3O . It is an alcohol that bears an Azido group (-N3) at its tail end. The compound is usually produced from dodecanol, which is a fatty alcohol synthesized from palm kernel oil or coconut oil.

Synthesis Analysis

This compound is synthesized by the reaction of dodecanol with Sodium Azide (NaN3), typically in the presence of DMAP (4-dimethylaminopyridine) catalyst, which enhances the reaction dynamics . The reaction mixture is later stirred at room temperature then washed using water and dried using Sodium Sulfate (Na2SO4) .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C12H25N3O . The structure includes a 12-carbon chain with an azido group attached at one end and a hydroxyl group at the other .Chemical Reactions Analysis

This compound is used in various applications such as bioconjugation, click chemistry, and surface modification . It is particularly useful in azide-based bioorthogonal click chemistry in glycobiology .Applications De Recherche Scientifique

Photomodification of Proteins

12-Azido-1-dodecanol and its derivatives have been used in the study of mitochondrial proteins. Azido derivatives of long-chain fatty acids, such as 12-(4-azido-2-nitrophenylamino)dodecanoic acid (N3-NpNH-Lau), have been utilized to explore the mechanism of the protonophoric function of long-chain fatty acids in mitochondrial membranes. These derivatives are found to interact specifically with mitochondrial ADP/ATP carriers, influencing mitochondrial energetics and oxidative phosphorylation efficiency (Schönfeld et al., 1996).

Plant Mitochondria Research

This compound derivatives have been used in researching transport properties of plant mitochondria. These compounds, including 12-(4-azido-2-nitrophenylamino)dodecanoic acid, have aided in identifying and understanding the role of plant mitochondrial uncoupling protein (PUMP). This research contributes to our knowledge of regulated uncoupling and thermogenesis during fruit and seed development in plants (Ježek et al., 1996).

Nanotechnology and Materials Science

In materials science, azido fatty acids like this compound are instrumental in synthesizing novel structures, such as dodecanuclear manganese clusters. These clusters, constructed from manganese triangles and bridging azido ligands, are significant in the study of single-molecule magnets, offering insights into magnetic properties and potential applications in data storage technologies (Liu et al., 2011).

Synthesis of Fullerene Derivatives

Reactions of this compound with [60]fullerene have led to the creation of novel nitrogen-bridged fullerene ester derivatives. These reactions help in understanding the chemical properties of fullerenes and their potential applications in materials science and nanotechnology (Jie et al., 2001).

Biomedical Applications

This compound is used in photoaffinity labeling, a technique for studying interactions between proteins and ligands. This application is crucial in understanding the binding sites and interactions of various proteins, which has implications in drug discovery and biochemistry (Rajasekharan et al., 1993).

Safety and Hazards

Analyse Biochimique

Biochemical Properties

12-Azido-1-dodecanol plays a significant role in biochemical reactions, particularly in bioconjugation and click chemistry. The azide group in this compound can participate in click chemistry reactions, which are widely used for attaching molecules like drugs, imaging agents, or probes to biomolecules such as proteins or antibodies. The hydroxyl group enhances its solubility and interaction with biological membranes. Enzymes like alcohol dehydrogenases (ADH) from Yarrowia lipolytica have been shown to interact with similar compounds, facilitating their conversion in biochemical pathways .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving Escherichia coli, similar compounds have been shown to undergo biotransformation, impacting cellular functions . The azide group in this compound can be used for labeling and tracking cellular components, providing insights into cellular dynamics and interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that similar compounds can undergo biotransformation, leading to the formation of different metabolites over time . These changes can impact the compound’s efficacy and toxicity in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and significant biochemical activity. At high doses, toxic or adverse effects may be observed. Studies on similar compounds have shown threshold effects, where the compound’s activity increases up to a certain concentration, beyond which toxicity becomes apparent . These findings highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. Enzymes such as alcohol dehydrogenases (ADH) and carboxylic acid reductases (CAR) play a role in its biotransformation The compound can be converted into different metabolites, affecting metabolic flux and metabolite levels

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The long dodecyl chain of the compound aids in its interaction with biological membranes, facilitating its transport across cellular compartments. The azide group also enables its localization to specific cellular regions through click chemistry reactions, enhancing its utility in biochemical studies.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function, as it determines the compound’s accessibility to its target biomolecules and pathways.

Propriétés

IUPAC Name |

12-azidododecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O/c13-15-14-11-9-7-5-3-1-2-4-6-8-10-12-16/h16H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFIPTPJYKXUCKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCO)CCCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

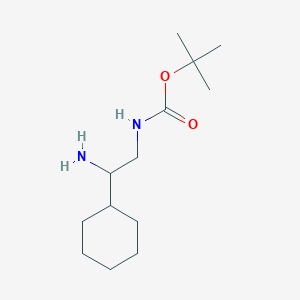

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

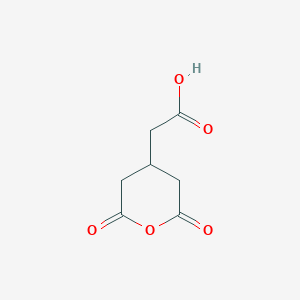

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-methylacetamide](/img/structure/B1442915.png)

amine hydrochloride](/img/structure/B1442928.png)